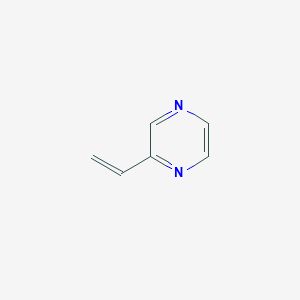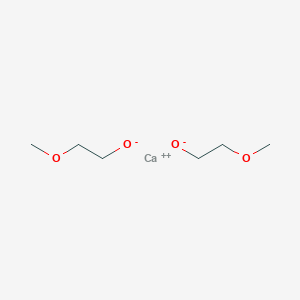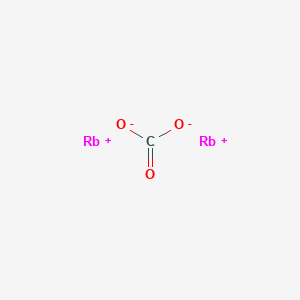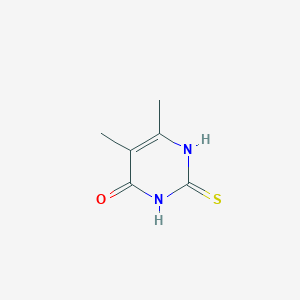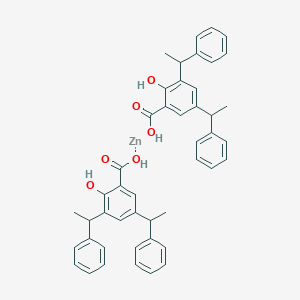
Zinc 3,5-bis(alpha-methylbenzyl)salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc 3,5-bis(alpha-methylbenzyl)salicylate, also known as Zn(AMBS), is a zinc salt of salicylic acid that has been extensively studied for its potential applications in various fields of science. This compound has gained significant attention due to its unique properties, including its ability to absorb ultraviolet (UV) radiation, antioxidant activity, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) is not fully understood. However, studies have suggested that it may exert its effects through multiple pathways, including the inhibition of reactive oxygen species (ROS) production, modulation of cellular signaling pathways, and regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the production of ROS, which can cause oxidative damage to cells and tissues. Additionally, Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) has been shown to modulate cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, one limitation is its relatively low water solubility, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for the study of Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS). One potential area of research is the development of novel sunscreen formulations that incorporate Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) as an active ingredient. Additionally, further studies are needed to fully understand the mechanism of action of Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) and its potential therapeutic applications in various diseases. Finally, the synthesis of new derivatives of Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) may lead to the development of more potent and selective compounds with improved properties.
Métodos De Síntesis
The synthesis of Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) involves the reaction of salicylic acid with alpha-methylbenzyl chloride in the presence of zinc oxide and pyridine. The resulting product is then purified through recrystallization using ethanol. The purity of the final product can be determined using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) has been widely studied for its potential applications in various fields of science, including sunscreen formulations, anti-aging cosmetics, and biomedical research. In sunscreen formulations, Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) has been shown to provide excellent UV absorption properties, making it an effective ingredient for protecting the skin from harmful UV radiation. Furthermore, Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) has also been shown to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for anti-aging cosmetics.
In biomedical research, Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) has been studied for its potential therapeutic applications. It has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, Zinc 3,5-bis(alpha-methylbenzyl)salicylate(AMBS) has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
53770-52-8 |
|---|---|
Nombre del producto |
Zinc 3,5-bis(alpha-methylbenzyl)salicylate |
Fórmula molecular |
C46H42O6Zn |
Peso molecular |
758.2 g/mol |
Nombre IUPAC |
2-hydroxy-3,5-bis(1-phenylethyl)benzoic acid;zinc |
InChI |
InChI=1S/2C23H22O3.Zn/c2*1-15(17-9-5-3-6-10-17)19-13-20(22(24)21(14-19)23(25)26)16(2)18-11-7-4-8-12-18;/h2*3-16,24H,1-2H3,(H,25,26); |
Clave InChI |
XTUPUYCJWKHGSW-UHFFFAOYSA-L |
SMILES isomérico |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)[O-])O)C(C)C3=CC=CC=C3.CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)[O-])O)C(C)C3=CC=CC=C3.[Zn+2] |
SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)O)O)C(C)C3=CC=CC=C3.CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)O)O)C(C)C3=CC=CC=C3.[Zn] |
SMILES canónico |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)[O-])O)C(C)C3=CC=CC=C3.CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)[O-])O)C(C)C3=CC=CC=C3.[Zn+2] |
Descripción física |
Liquid |
Sinónimos |
Zinc 3,5-bis(alpha-methylbenzyl)salicylate; 53770-52-8; Zinc(2+) 3,5-bis(1-phenylethyl)salicylate; EINECS 258-753-8; EINECS 268-412-5; Zinc3,5-bis salicylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




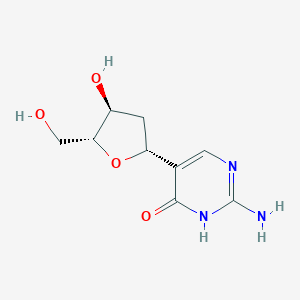
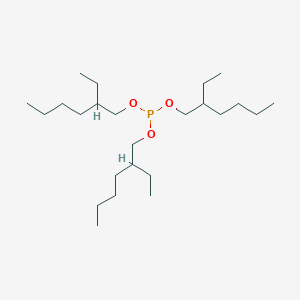

![[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B179379.png)
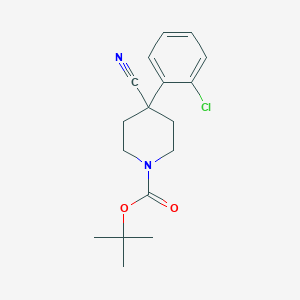

![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)


